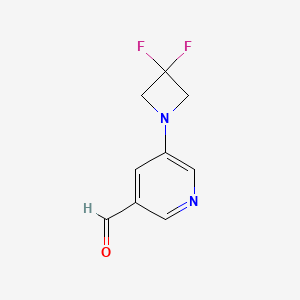

5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde

Description

Nicotinaldehyde itself is a pyridine-based aldehyde with a well-documented role in NAD metabolism and as a precursor for NAD biosynthesis in cancer cells . It is naturally found in plants, bacteria, and foods like honey and is utilized in pharmaceutical synthesis . Key studies highlight its ability to bypass NAMPT inhibition (e.g., via APO866) by converting to nicotinic acid (NA) and fueling the Preiss–Handler pathway via NAPRT, thereby restoring NAD levels and blunting anti-cancer therapies .

Properties

IUPAC Name |

5-(3,3-difluoroazetidin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-1-7(4-14)2-12-3-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNFZKUVECXYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CN=CC(=C2)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 3,3-difluoroazetidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the difluoroazetidine ring is introduced to the nicotinaldehyde framework .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-(3,3-Difluoroazetidin-1-yl)nicotinic acid.

Reduction: 5-(3,3-Difluoroazetidin-1-yl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroazetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can disrupt cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes critical differences between nicotinaldehyde and related compounds based on enzymatic activity, inhibition potency, and biological impact:

Key Findings:

Enzymatic Inhibition Potency :

- Nicotinaldehyde acts as a competitive inhibitor of nicotinamidases across species (e.g., Plasmodium falciparum, Borrelia burgdorferi), with Ki values 91–3450-fold lower than substrate Km . Its inhibition mechanism involves reversible thiohemiacetal adduct formation with catalytic cysteine residues .

- 5-Bromonicotinaldehyde shows reduced potency (Ki = 0.72 µM vs. NAM) compared to nicotinaldehyde, likely due to steric hindrance from the bulky bromine substituent .

- 5-O-Methylnicotinaldehyde exhibits superior inhibition (Ki = 0.003 µM) in P. falciparum, attributed to enhanced stabilization of enzyme-inhibitor complexes .

NAD Biosynthesis vs. Anti-Cancer Therapy :

- Nicotinaldehyde uniquely serves as a NAD precursor in leukemia cells, converting to NA and activating the Preiss–Handler pathway to counteract NAMPT inhibitors like APO866 . This property is absent in bromo- or methyl-substituted analogs.

- In contrast, 5-bromonicotinaldehyde lacks NAD precursor activity but is utilized in high-throughput screens for nicotinamidase inhibitors .

Structural-Activity Relationships (SAR) :

- Substituents at C5 (e.g., Br, OMe) modulate binding affinity and inhibition kinetics . Bulky groups reduce potency, while electron-donating groups (e.g., OMe) enhance covalent adduct stability .

- Fluorine substitutions (e.g., 5-fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde) alter Lewis basicity , enabling autocatalytic applications but with uncharacterized NAD metabolic roles .

Biological Activity

5-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8F2N2O

- Molecular Weight : 188.17 g/mol

- Functional Groups : The compound features a difluoroazetidine ring and a nicotinaldehyde moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The difluoroazetidine ring can inhibit enzymes by binding to their active sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to functional modifications.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

- Cell Line Studies : In studies involving cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), this compound demonstrated cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be promisingly low, indicating potent activity.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of nicotinaldehyde, including this compound. The results indicated a notable reduction in bacterial growth with a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a recent publication in Cancer Research, researchers investigated the effect of this compound on apoptosis in cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, with a significant increase in apoptotic markers observed at concentrations above 5 µM .

Comparative Analysis with Similar Compounds

The table below compares the biological activities of this compound with two structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition and receptor modulation |

| Nicotinaldehyde | Moderate | Low | Weak enzyme inhibition |

| 3,3-Difluoroazetidine | Low | Moderate | Receptor modulation only |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.